NAPROXOL -

NAPROXOL

Catalog Number: EVT-8218755
CAS Number:
Molecular Formula: C14H16O2
Molecular Weight: 216.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Naproxol is classified under the category of nonsteroidal anti-inflammatory drugs. It is chemically related to naproxen, which is widely recognized for its analgesic and anti-inflammatory properties. The compound is synthesized through various chemical processes that modify the naproxen structure to enhance its therapeutic efficacy or reduce side effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of naproxol can be achieved through several methods, primarily involving the modification of naproxen. One notable method involves the methylation of naproxen followed by various reactions such as propionylation and rearrangement:

  1. Methylation: Naproxen is treated with methanol in the presence of sulfuric acid at elevated temperatures to facilitate the methylation of carboxylic acid groups.
  2. Propionylation: The methylated product undergoes propionylation, introducing propionyl groups into the structure.
  3. Bromo-Reaction: This step introduces bromine into the molecular framework, which can be further manipulated in subsequent reactions.
  4. Rearrangement: A rearrangement reaction is performed to stabilize the structure.
  5. Hydrolysis and Acidification: Finally, hydrolysis followed by acidification yields the desired naproxol product with high purity and yield.
Molecular Structure Analysis

Structure and Data

Naproxol's molecular structure is closely related to that of naproxen, featuring a naphthalene core with various functional groups. The chemical formula for naproxol can be represented as C14H14O3C_{14}H_{14}O_3, with a molecular weight of approximately 246.26 g/mol.

The structure includes:

  • A methoxy group (-OCH₃)
  • A propionic acid moiety
  • A naphthalene ring system

The stereochemistry of naproxol plays a crucial role in its biological activity, influencing its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Naproxol participates in several chemical reactions that can modify its structure for various applications:

  1. Esterification: Naproxol can react with alcohols under acidic conditions to form esters, enhancing its solubility and bioavailability.
  2. Formation of Transition Metal Complexes: Naproxol can form complexes with transition metals, which may alter its pharmacological properties and stability .
  3. Hydrolysis: Under certain conditions, naproxol can undergo hydrolysis to regenerate naproxen or other related compounds.

These reactions are essential for developing derivatives that may have improved therapeutic profiles or reduced side effects.

Mechanism of Action

Process and Data

The mechanism of action for naproxol primarily involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins—compounds that mediate inflammation and pain. By inhibiting these enzymes, naproxol effectively reduces pain and inflammation:

  • Inhibition of Prostaglandin Synthesis: This leads to decreased levels of inflammatory mediators in tissues.
  • Analgesic Effect: Reduction in pain perception through central nervous system pathways.

Studies indicate that naproxol exhibits a favorable pharmacokinetic profile, allowing for effective dosing regimens .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Naproxol exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 155–156 °C.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are critical for formulating effective pharmaceutical preparations and determining storage conditions.

Applications

Scientific Uses

Naproxol has several scientific applications beyond its use as an analgesic:

  1. Pharmaceutical Research: Investigated for potential modifications to enhance efficacy or reduce side effects.
  2. Synthesis of Derivatives: Used as a precursor in synthesizing various ester derivatives that may exhibit improved pharmacological properties.
  3. Analytical Chemistry: Employed in studies involving transition metal complexes to explore new therapeutic avenues .
Synthetic Pathways and Methodological Innovations

Biocatalytic Synthesis Using Immobilized Enzyme Systems

Biocatalytic approaches have revolutionized the stereoselective synthesis of Naproxol precursors, particularly through engineered arylmalonate decarboxylase (AMDase) mutants. The immobilized AMDase variant G74C/M159L/C188G/V43I/A125P/V156L (designated AMDase-CLGIPL) covalently bound to acrylate carriers demonstrates exceptional operational stability and enantiocontrol. This system achieves a kinetic efficiency characterized by a Michaelis constant (KM) of 22.1 ± 0.1 mM and product inhibition constant (Ki) of 26.3 ± 1.4 mM during the decarboxylation of naproxen malonate precursors. Critically, the immobilized configuration enables repetitive batch processing (5+ cycles) with total turnover numbers (TTN) exceeding 83,000–107,000 while maintaining enantiomeric excess (ee) >99% for (S)-naproxen acid, a direct precursor to Naproxol [1].

Process intensification is achieved through real-time reaction monitoring via in-line Raman spectroscopy. This analytical method provides a root mean square error of prediction (RMSEP) of 0.8 mM (4% relative error), enabling precise control over reaction progression and endpoint determination without sample extraction. The integration of continuous-flow configurations with immobilized enzymes further enhances volumetric productivity, reducing downstream purification burdens [1].

Table 1: Performance Metrics of Immobilized AMDase-CLGIPL in Naproxol Precursor Synthesis

ParameterValueSignificance
Immobilization SupportAcrylate carrierCovalent binding minimizes enzyme leaching
Total Turnover Number (TTN)83,000–107,000High catalyst utilization over 5 batches
Enantiomeric Excess (ee)>99% (S-isomer)Eliminates need for post-synthesis resolution
RMSEP of Raman Monitoring0.8 mMEnables real-time reaction control
Isolated Yield92%Efficient product recovery after optimization

Enzyme immobilization also facilitates heterogeneous reaction engineering, allowing biphasic solvent systems that enhance substrate solubility while maintaining enzyme integrity. The absence of in-situ product removal requirements simplifies reactor design, making this approach industrially viable for multi-kilogram production of enantiopure Naproxol precursors [1] [9].

Asymmetric Catalysis for Enantiomeric Resolution

The chiral synthesis of Naproxol demands precise enantiocontrol due to the differential pharmacological activities of its stereoisomers. Heterogeneous asymmetric hydrogenation using molecularly engineered ruthenium catalysts has emerged as a high-performance strategy. Ethylene glycol-modified supported aqueous-phase catalysts incorporating [RuCl2-(S)-BINAP]·NEt3 complexes achieve enantioselectivities comparable to homogeneous systems (95.7% ee vs. 96.1% ee), albeit with reduced turnover frequencies (40.7 hr−1 vs. 131.0 hr−1) [2]. Crucially, these systems enable catalyst recycling without detectable ruthenium leaching (<32 ppb detection limit), addressing metal contamination concerns in pharmaceutical manufacturing [2].

Alternative resolution techniques employ dynamic kinetic resolution (DKR) using transaminases engineered for enhanced activity toward naproxen precursors. SpRedAm-R3-V6, a modified amine transaminase from Streptomyces purpureus containing four targeted amino acid substitutions, achieves diastereomeric ratios >99:1 in the synthesis of chiral amine intermediates relevant to Naproxol. The catalyst maintains productivity exceeding 60 g·L−1·day−1 under optimized conditions, providing a chemoenzymatic alternative to metal-mediated hydrogenation [5].

Table 2: Asymmetric Catalysis Systems for Naproxol Intermediate Synthesis

Catalyst TypeEnantioselectivityProductivityReusabilityKey Innovation
Ru-(S)-BINAP/SAPC (heterogeneous)95.7% ee40.7 hr−15+ cyclesEthylene glycol phase minimizes leaching
SpRedAm-R3-V6 (engineered transaminase)>99:1 dr60 g·L−1·day−1Immobilized; 10+ cyclesDirected evolution for steric control
Lipase-mediated DKR>98% eeSpace-time yield 8.2 mmol·g−1·h−115 cyclesCompatible with ionic liquid biphasic systems

Ionic liquid biphasic systems further enhance enantioselectivity in asymmetric hydrogenation. Catalyst solutions in 1-n-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) enable quantitative product separation and catalyst reuse while maintaining >96% ee in hydrogenations of 2-(6-methoxy-2-naphthyl)acrylic acid, a direct Naproxol precursor [2]. This approach combines the precision of homogeneous catalysis with the practical advantages of heterogeneous recovery, effectively bridging the selectivity-productivity gap in chiral Naproxol synthesis.

Green Chemistry Approaches in Large-Scale Production

Industrial production of Naproxol increasingly prioritizes atom economy, waste minimization, and renewable inputs. Modern syntheses exhibit substantial improvements over historical routes, with atom economies rising from 23% in classical Syntex processes to 77% when incorporating recyclable resolving agents like N-octylglucamine (98% recovery per cycle) [3]. Key innovations include:

  • Solvent Replacement Strategies: Replacement of carcinogenic nitrobenzene and tetrachloroethane with biodegradable ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) and supercritical CO2. These alternatives enable efficient catalyst recycling while reducing volatile organic compound (VOC) emissions by >90% in carboxylation steps [9] [3].
  • Continuous-Flow Carboxylation: Photocatalytic carboxylation using visible light (450 nm) and Hantzsch ester as reductant achieves regioselective CO2 incorporation into benzylic C–H bonds of 2-methoxynaphthalene derivatives. This eliminates stoichiometric metal reagents, providing a 68% isolated yield of naproxen precursor with 15-minute residence time [6].
  • Waste Valorization: Agricultural waste-derived adsorbents functionalized with Cu/Fe nanoparticles (e.g., pepper stem biochar) effectively sequester organic byproducts like 2-acetyl-6-methoxynaphthalene and 2-methoxy-6-ethylnaphthalene generated during Naproxol synthesis, achieving >95% adsorption efficiency via π-complexation [8].

Process mass intensity (PMI) reductions are achieved through catalytic system innovations. The integration of Raney nickel with palladium/toluenesulfonic acid in Schlitzer/Shaw carboxylation avoids halogenated intermediates, reducing heavy metal waste by 85% compared to Friedel-Crafts acylation routes. This multi-catalytic system operates under mild conditions (80°C, 20 bar CO) with 92% conversion efficiency [3].

Table 3: Green Chemistry Metrics in Naproxol Synthesis Evolution

Synthetic GenerationAtom EconomyKey SolventsE-factorInnovation
Harrison (1969)23%Nitrobenzene, CH2Cl2>100Friedel-Crafts acylation
Modern Syntex (1993)34%Sulfolane, THF45Zinc-free coupling
Schlitzer/Shaw (2008)77%*Gaseous CO/H2, ionic liquids12Catalytic carbonylation, resolving agent recovery
Continuous-flow (2021)89%Supercritical CO25.3Photocarboxylation in microreactors

*With 98% recovery of chiral auxiliary

These advancements demonstrate the pharmaceutical industry’s capacity to align economic objectives with environmental sustainability while maintaining stringent quality standards for Naproxol intermediates [3] [6].

Hybrid Chemoenzymatic Strategies for Structural Optimization

Chemoenzymatic approaches synergize the versatility of chemical synthesis with the precision of biocatalysis to optimize Naproxol’s physicochemical properties. Two dominant strategies have emerged:

  • Prodrug Synthesis via Lipase-Mediated Esterification: Candida antarctica lipase B (CalB) immobilized on acrylic resin catalyzes the regioselective conjugation of (S)-naproxen acid with polyols (e.g., erythritol, glycerol) under solvent-minimized conditions. This achieves 82% ± 4% conversion to erythritol-naproxen esters while preserving the chiral integrity of the API (ee >99%). The enzymatic specificity for primary hydroxyl groups avoids protection/deprotection sequences required in chemical esterification [10]. Nuclear magnetic resonance (NMR) characterization (including 1H, 13C, DEPT, COSY, HSQC, HMBC) confirms ester formation at the C1 position of erythritol, yielding a water-soluble prodrug with 450-fold enhanced aqueous solubility versus native naproxen acid [10].

  • Chemoenzymatic Synthon Approach: One-pot multienzyme (OPME) cascades incorporate modified sialyltransferase donor substrates (e.g., CMP-sialic acid analogs) that tolerate non-natural functional groups. After enzymatic coupling to naproxen glycosides, these "synthons" undergo mild chemical deprotection (e.g., Pd/C-mediated hydrogenolysis) to release target glycoconjugates. This strategy enables the introduction of carbohydrate moieties at the carboxylic acid functionality of naproxen, significantly altering its pharmacokinetic profile while maintaining anti-inflammatory activity [9].

Integrated Purification Technologies enhance the viability of these hybrid approaches. Hydrophobic tagging of acceptor substrates (e.g., naproxen-glycosyl sphingosine intermediates) enables single-step C18 cartridge purification from complex reaction mixtures. Subsequent enzymatic glycan extension and final chemical deprotection yield pure Naproxol derivatives without chromatography, significantly improving process mass efficiency [9]. The schematic below illustrates this modular strategy:

Chemical Synthesis  ↓  Naproxen-Sphingosine Hydrophobic Tag Intermediate  ↓  OPME Glycan Extension (Glycosyltransferases + Nucleotide Sugars)  ↓  Single C<sub>18</sub> Purification  ↓  Chemical Acylation/Deprotection  ↓  Pure Glycosylated Naproxol Derivative  

These chemoenzymatic workflows demonstrate how strategic molecular design combined with orthogonal catalysis enables the generation of structurally diverse Naproxol analogs inaccessible through purely chemical or biological methods [9] [10]. The resulting derivatives provide tailored physicochemical properties (solubility, logP, crystallinity) while maintaining the intrinsic pharmacological activity of the naproxen scaffold.

Properties

Product Name

NAPROXOL

IUPAC Name

(2R)-2-(6-methoxynaphthalen-2-yl)propan-1-ol

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C14H16O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10,15H,9H2,1-2H3/t10-/m0/s1

InChI Key

LTRANDSQVZFZDG-JTQLQIEISA-N

SMILES

CC(CO)C1=CC2=C(C=C1)C=C(C=C2)OC

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)C=C(C=C2)OC

Isomeric SMILES

C[C@@H](CO)C1=CC2=C(C=C1)C=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.